N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Future Directions
Thieno[3,2-d]pyrimidine derivatives are a class of compounds with a wide range of biological activities, making them interesting targets for future research. Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with 2-chlorobenzyl chloride and 4-chlorophenethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenethyl moieties, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding carboxylic acids and amines.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This compound has a similar thienopyrimidine core but different substituents, leading to variations in biological activity and chemical properties.
2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one:
2-((4-bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: This derivative has a bromine atom instead of chlorine, which can influence its chemical behavior and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-32-23-27-19-10-12-31-21(19)22(30)28(23)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOHWQNZZKJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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